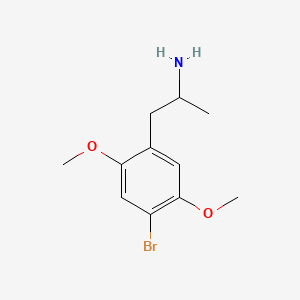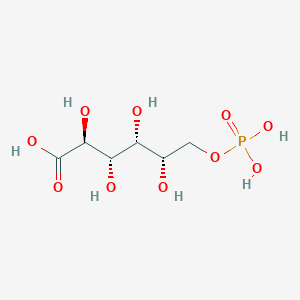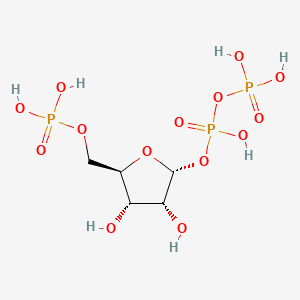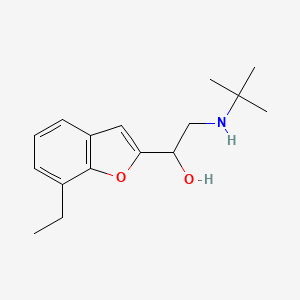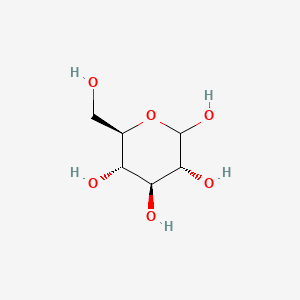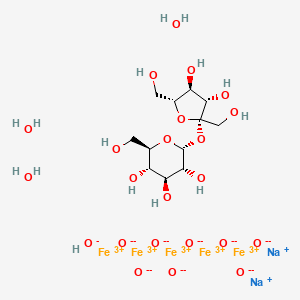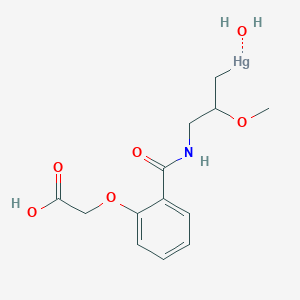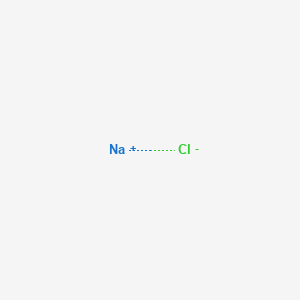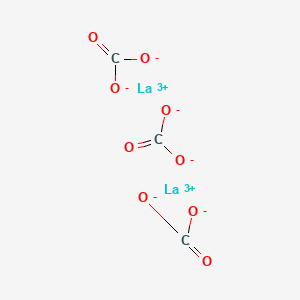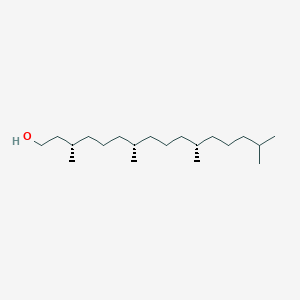
3,7,11,15-Tetramethyl-hexadecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,7,11,15-Tetramethyl-Hexadecan-1-Ol can be synthesized through the alkaline hydrolysis of chlorophyll . The process involves the breakdown of chlorophyll into its constituent parts, one of which is phytol.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the extraction and processing of chlorophyll from plant materials . The compound is then purified and isolated for various uses.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced forms, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are often employed.
Major Products Formed:
Oxidation: Oxidized derivatives of phytol.
Reduction: Reduced forms of phytol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,7,11,15-Tetramethyl-Hexadecan-1-Ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of vitamins E and K1.
Biology: The compound is a component of chlorophyll, playing a crucial role in photosynthesis.
Industry: It is used as a nutritional additive, food stabilizer, color retention agent, and colorant.
Mecanismo De Acción
The mechanism of action of 3,7,11,15-Tetramethyl-Hexadecan-1-Ol involves its role as a component of chlorophyll. In photosynthesis, it helps in the absorption of light and the transfer of energy . The compound’s molecular targets include various enzymes and proteins involved in the photosynthetic pathway.
Similar Compounds:
Phytol: The cis-isomer of this compound.
Dihydrophytol: A reduced form of phytol.
3,7,11,15-Tetramethyl-1-hexadecyn-3-ol: A similar compound with an alkyne group.
Uniqueness: this compound is unique due to its role in chlorophyll and its wide range of applications in various fields. Its ability to participate in multiple chemical reactions and its significance in photosynthesis make it a compound of great interest in both scientific research and industrial applications .
Propiedades
Fórmula molecular |
C20H42O |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
(3S,7S,11S)-3,7,11,15-tetramethylhexadecan-1-ol |
InChI |
InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3/t18-,19-,20-/m0/s1 |
Clave InChI |
AJAKLDUGVSKVDG-UFYCRDLUSA-N |
SMILES isomérico |
C[C@@H](CCC[C@@H](C)CCCC(C)C)CCC[C@H](C)CCO |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



